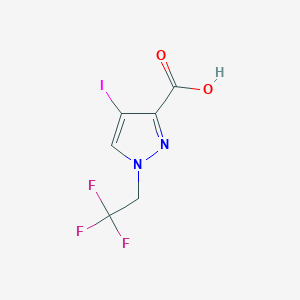![molecular formula C16H26N2O3S2 B2737123 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide CAS No. 2415519-85-4](/img/structure/B2737123.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, and a dithiepan ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multiple steps:
Formation of the Cyclohexen-1-yl Ethyl Intermediate: This step involves the reaction of cyclohexene with ethyl bromide in the presence of a strong base such as sodium hydride to form the cyclohexen-1-yl ethyl intermediate.
Synthesis of the 6-Hydroxy-1,4-dithiepan Intermediate: This intermediate is synthesized by reacting 1,4-dithiane with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxyl group.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired oxamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the dithiepan ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane ring.
Substitution: The ethyl chain can undergo substitution reactions, particularly nucleophilic substitutions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of azides or thiol-substituted compounds.
科学的研究の応用
Chemistry
In chemistry, N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used to study the effects of oxamide derivatives on cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the dithiepan ring, which is similar to structures found in some drugs, suggests that it could be modified to enhance its pharmacological properties.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the oxamide group.
作用機序
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves its interaction with molecular targets such as enzymes or receptors. The oxamide group can form hydrogen bonds with active sites, while the cyclohexene and dithiepan rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[2-(Cyclohexen-1-yl)ethyl]acetamide: Similar structure but lacks the dithiepan ring.
N’-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]urea: Contains the dithiepan ring but has a urea group instead of an oxamide group.
Cyclohexenone derivatives: Compounds with similar cyclohexene structures but different functional groups.
Uniqueness
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to the combination of the cyclohexene ring, the ethyl chain, and the dithiepan ring with a hydroxyl group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
This detailed overview provides a comprehensive understanding of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S2/c19-14(17-7-6-13-4-2-1-3-5-13)15(20)18-10-16(21)11-22-8-9-23-12-16/h4,21H,1-3,5-12H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYRWWKLKZAGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2737041.png)


![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737045.png)

![(2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B2737048.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737049.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2737052.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2737058.png)


